molecular formula C9H9ClIN3 B13701619 5-(4-Iodophenyl)-1H-pyrazol-3-amine hydrochloride

5-(4-Iodophenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B13701619
M. Wt: 321.54 g/mol
InChI Key: IZDIBSRZWMJKOS-UHFFFAOYSA-N
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Description

MFCD32876514, also known as 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride, is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and an iodophenyl group attached to a pyrazole ring. Its molecular formula is C9H8IN3·HCl .

Preparation Methods

The synthesis of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride typically involves the reaction of 4-iodoaniline with hydrazine hydrate and ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride can be compared with other similar compounds, such as:

    3-Amino-5-(4-bromophenyl)-1H-pyrazole Hydrochloride: Similar structure but with a bromine atom instead of iodine.

    3-Amino-5-(4-chlorophenyl)-1H-pyrazole Hydrochloride: Contains a chlorine atom instead of iodine.

    3-Amino-5-(4-fluorophenyl)-1H-pyrazole Hydrochloride: Features a fluorine atom in place of iodine .

The uniqueness of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9ClIN3

Molecular Weight

321.54 g/mol

IUPAC Name

5-(4-iodophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H8IN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H

InChI Key

IZDIBSRZWMJKOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)I.Cl

Origin of Product

United States

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